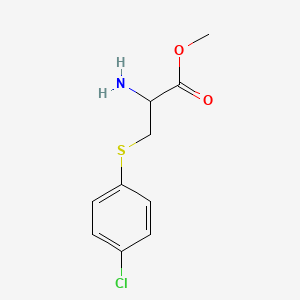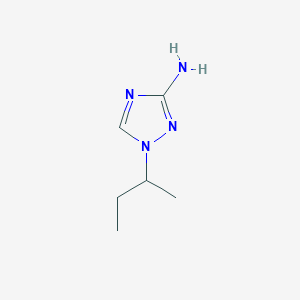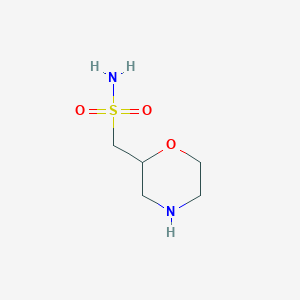
7-bromo-6-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-6-methyl-1H-indole-3-carbaldehyde: is a chemical compound with the following structural formula:
C9H7NO
It consists of an indole ring system with a methyl group (CH₃) at position 6 and a formyl group (CHO) at position 3. The bromine atom (Br) is attached to position 7 of the indole ring .
Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions. This reaction yields the tricyclic indole product in good yield .
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
Análisis De Reacciones Químicas
Reactivity: 7-bromo-6-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation of the aldehyde group (CHO) to a carboxylic acid (COOH).
Reduction: Reduction of the carbonyl group (CHO) to a primary alcohol (CH₂OH).
Substitution: Substitution reactions at the bromine position (7) with nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., ammonia, amines, thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the primary alcohol.
- Substitution leads to various derivatives with different substituents.
Aplicaciones Científicas De Investigación
7-bromo-6-methyl-1H-indole-3-carbaldehyde finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may act as a:
Chemical Probe: Interacting with specific targets.
Pharmacophore: Guiding drug design.
Signaling Molecule: Modulating cellular pathways.
Comparación Con Compuestos Similares
7-bromo-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include:
- Other indole aldehydes.
- Indole carboxylic acids.
- Indole-based pharmaceuticals.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8-7(5-13)4-12-10(8)9(6)11/h2-5,12H,1H3 |
Clave InChI |
YVKNWYPJUBVYHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=CN2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)


![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)


amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
